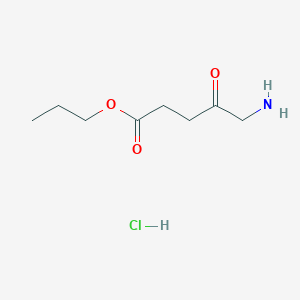

Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride (1:1)

Vue d'ensemble

Description

Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride (1:1) is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 g/mol . . This compound is a derivative of pentanoic acid and is characterized by the presence of an amino group, a keto group, and a propyl ester group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride typically involves the esterification of 5-aminolevulinic acid (5-ALA) with propanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

Temperature: Moderate temperatures (e.g., 60-80°C)

Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

Solvent: Organic solvents like dichloromethane or ethanol

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The keto group can be reduced to form hydroxyl derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Nucleophiles: Alcohols, amines, thiols

Major Products

Oxidation: Nitro derivatives

Reduction: Hydroxyl derivatives

Substitution: Various substituted esters and amides

Applications De Recherche Scientifique

Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride (1:1), known by its CAS number 183151-38-4, is a compound with significant potential in various scientific research applications. This article will explore its properties, synthesis, and diverse applications in fields such as medicinal chemistry, pharmacology, and biochemistry.

Medicinal Chemistry

Pentanoic acid derivatives are being investigated for their potential as therapeutic agents. Specifically, this compound may exhibit:

- Antimicrobial Activity: Studies suggest that derivatives of pentanoic acid can inhibit bacterial growth, making them candidates for developing new antibiotics.

- Anti-inflammatory Properties: Research indicates that certain analogs can modulate inflammatory pathways, providing a basis for anti-inflammatory drug development.

Pharmacology

The hydrochloride form enhances the compound's bioavailability. Applications in pharmacology include:

- Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Compounds similar to pentanoic acid derivatives have shown promise in managing type 2 diabetes by inhibiting DPP-IV, an enzyme involved in glucose metabolism .

- Neuroprotective Agents: Some studies suggest potential neuroprotective effects, indicating its use in treating neurodegenerative diseases.

Biochemistry

In biochemical research, pentanoic acid derivatives serve as:

- Enzyme Substrates: They can be utilized in assays to study enzyme kinetics and mechanisms.

- Metabolic Pathway Investigations: Understanding how these compounds are metabolized can provide insights into metabolic disorders.

Table: Summary of Case Studies Involving Pentanoic Acid Derivatives

Mécanisme D'action

The mechanism of action of Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride involves its conversion to 5-aminolevulinic acid (5-ALA) in biological systems. 5-ALA is a precursor in the heme biosynthesis pathway, leading to the production of protoporphyrin IX, which accumulates in cells and generates reactive oxygen species upon exposure to light. This photodynamic effect is exploited in cancer therapy to selectively destroy tumor cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Aminolevulinic acid (5-ALA): The parent compound, used in similar applications but without the ester modification.

Hexaminolevulinate hydrochloride: Another derivative used in photodynamic diagnosis and therapy.

Uniqueness

Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride is unique due to its ester modification, which enhances its lipophilicity and cellular uptake compared to 5-ALA. This modification can improve its efficacy in therapeutic applications .

Activité Biologique

Pentanoic acid, 5-amino-4-oxo-, propyl ester, hydrochloride (1:1), commonly referred to as 5-Aminolevulinic acid (5-ALA), is a non-protein amino acid that plays a crucial role in various biological processes, particularly in heme biosynthesis. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Overview of 5-Aminolevulinic Acid

5-ALA is a precursor in the biosynthesis of porphyrins and heme. It is naturally occurring in various organisms, including bacteria, fungi, and plants. The compound is recognized for its multifunctional roles in both agricultural and medical fields.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 131.130 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 298.4 ± 20.0 °C |

| Flash Point | 134.3 ± 21.8 °C |

Biological Mechanisms

Role in Heme Biosynthesis

5-ALA serves as a rate-limiting substrate in the synthesis of heme, which is essential for various cellular functions including oxygen transport and electron transfer processes in mitochondria .

Immune Response Enhancement

Research has shown that 5-ALA enhances the immune response in organisms such as Litopenaeus vannamei (Pacific white shrimp). It upregulates immune-related genes and boosts aerobic energy metabolism, providing a defense mechanism against pathogens like Vibrio parahaemolyticus .

Applications

Medical Uses

5-ALA is utilized in photodynamic therapy (PDT) for treating certain types of cancers. It acts as a photosensitizer that accumulates preferentially in tumor tissues, leading to cell death upon exposure to specific wavelengths of light . This selective accumulation makes it an effective agent for targeting malignant cells while sparing healthy tissues.

Agricultural Benefits

In agriculture, 5-ALA functions as a growth regulator. It promotes chlorophyll synthesis, enhances photosynthetic efficiency, and increases crop resilience to abiotic stresses such as drought and salinity . Its application can lead to improved yield and quality of crops.

Case Study 1: Immunological Effects on Shrimp

A study by Pedrosa-Gerasmio et al. demonstrated that administering 5-ALA to Pacific white shrimp resulted in significant upregulation of immune-related genes and increased ATP levels, indicating enhanced metabolic activity and immune function .

Case Study 2: Photodynamic Therapy

Clinical trials have indicated that patients treated with PDT using 5-ALA showed improved outcomes in tumor reduction compared to traditional therapies. The mechanism involves the generation of reactive oxygen species upon light activation, leading to apoptosis of cancer cells .

Propriétés

IUPAC Name |

propyl 5-amino-4-oxopentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-5-12-8(11)4-3-7(10)6-9;/h2-6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCJOMAISPJJIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593333 | |

| Record name | Propyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183151-38-4 | |

| Record name | Propyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.